3-Bromo-2-chloro-4-fluorobenzaldehyde
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Overview
Description
3-Bromo-2-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, along with an aldehyde functional group. The unique combination of these substituents makes it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluorobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 4-chlorobenzaldehyde undergoes bromination and fluorination under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of advanced techniques such as ultrasound irradiation to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-2-chloro-4-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-2-chloro-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness
3-Bromo-2-chloro-4-fluorobenzaldehyde is unique due to the presence of all three halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and research studies .
Properties
Molecular Formula |
C7H3BrClFO |
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Molecular Weight |
237.45 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-3H |
InChI Key |
OLNBHMYJRXVURB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Br)F |
Origin of Product |
United States |
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